molecular formula C12H13N B3048860 N-(3-phenylprop-2-ynyl)cyclopropanamine CAS No. 18381-64-1

N-(3-phenylprop-2-ynyl)cyclopropanamine

Cat. No.: B3048860
CAS No.: 18381-64-1
M. Wt: 171.24 g/mol
InChI Key: DBYVRWAREVKLLQ-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-ynyl)cyclopropanamine is a synthetic propargylamine derivative of interest in chemical and pharmacological research . This compound features a cyclopropylamine group linked via a propargyl spacer to a phenyl ring, a structural motif shared with classes of molecules known to exhibit significant biological activity and serve as valuable synthetic intermediates . Propargylamines like this one are frequently investigated as key precursors in organic synthesis, including metal-catalyzed multicomponent coupling reactions, enabling the construction of complex nitrogen-containing scaffolds . Researchers utilize this compound strictly as a building block for developing novel chemical entities. The cyclopropylamine component is a notable pharmacophore found in various bioactive molecules, including trans-(+)-2-phenylcyclopropanamine (tranylcypromine), a known monoamine oxidase inhibitor, highlighting the potential of this structural feature in neuroscientific and medicinal chemistry research . This product is intended for laboratory research purposes only and is not purified or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it is for use by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-3,5-6,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYVRWAREVKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405982
Record name N-(3-phenylprop-2-ynyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-64-1
Record name N-(3-phenylprop-2-ynyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Comprehensive Strategies for the Chemical Synthesis of N-(3-phenylprop-2-ynyl)cyclopropanamine

The chemical synthesis of the target compound can be approached through a convergent strategy, where the cyclopropanamine scaffold and the phenylpropynyl moiety are prepared separately and then combined, or through a linear sequence of reactions.

Cyclization and Amination Pathways for Cyclopropanamine Scaffold Construction

The construction of the cyclopropanamine scaffold is a key challenge due to the inherent ring strain of the cyclopropane (B1198618) moiety. nih.gov Several synthetic routes are available, primarily involving cyclopropanation of an alkene precursor followed by functional group manipulation to introduce the amine group.

One common method is the Simmons-Smith cyclopropanation , which utilizes a carbenoid reagent, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. nih.gov For the synthesis of cyclopropanamine, a suitable starting material would be an alkene bearing a precursor to the amine group, such as a nitrile or an azide.

Alternative pathways include:

Reductive amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia (B1221849) or a protected amine source, using reducing agents like sodium borohydride, to yield cyclopropanamine. nih.gov

From cyclopropane halides: The reaction of a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, with ammonia or an amine can also produce the desired scaffold. nih.gov

From cyclopropanol (B106826): The amination of cyclopropanol with ammonia or its derivatives, often catalyzed, provides another efficient route. nih.gov

A versatile approach for substituted cyclopropanamines starts from commercially available substituted 2-phenyl acetonitrile, which can be treated with 1,2-dibromoethane (B42909) in the presence of a base to form a 1-phenylcyclopropane carbonitrile. nih.gov This intermediate can then be reduced to the corresponding amine.

The table below summarizes various cyclopropanation methods applicable to the synthesis of the cyclopropanamine scaffold.

MethodReagentsPrecursorKey Features
Simmons-SmithCH₂I₂ / Zn(Cu)AlkeneClassic method for generating cyclopropanes. nih.gov
Reductive AminationNH₃, NaBH₄CyclopropanecarboxaldehydeDirect introduction of the amine group. nih.gov
Halide SubstitutionNH₃Cyclopropyl halideNucleophilic substitution pathway. nih.gov
From Phenylacetonitrile1,2-dibromoethane, Base2-PhenylacetonitrileAllows for the synthesis of phenyl-substituted cyclopropanamines. nih.gov

Methodologies for the Regioselective Introduction of Phenylpropynyl Moieties

Once the cyclopropanamine scaffold is obtained, the next crucial step is the regioselective introduction of the 3-phenylprop-2-ynyl group onto the nitrogen atom. This is typically achieved through an N-alkynylation reaction. The most direct method involves the reaction of cyclopropanamine with a phenylpropargyl halide, such as 3-phenylprop-2-ynyl bromide (phenylpropargyl bromide).

This reaction is a nucleophilic substitution where the amine nitrogen of cyclopropanamine attacks the electrophilic carbon of the phenylpropargyl bromide, displacing the bromide ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction, thus preventing the formation of the ammonium (B1175870) salt of the starting amine.

Key considerations for this step include:

Solvent: Aprotic polar solvents are often preferred as they can solvate the ions formed during the reaction without participating in the reaction themselves. bohrium.com

Base: A variety of inorganic or organic bases can be used, such as potassium carbonate or triethylamine.

Temperature: The reaction temperature can be adjusted to control the rate of reaction and minimize side products.

Transition-metal catalysis, particularly with copper salts, has also been employed for the coupling of amines with alkynes, often in multicomponent reactions involving an aldehyde, an amine, and a terminal alkyne (A³ coupling). rsc.org While this is a powerful method for generating propargylamines, for the specific synthesis of this compound, the direct N-alkylation with a pre-formed phenylpropargyl halide is a more straightforward approach.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of stereochemically pure this compound requires control over the stereochemistry of the cyclopropane ring. This can be achieved through several strategies.

One of the most effective methods for stereoselective cyclopropanation is the catalytic asymmetric Simmons-Smith reaction . nih.gov This approach often utilizes chiral ligands to direct the cyclopropanation of allylic alcohols, leading to high enantio- and diastereoselectivity. nih.gov The resulting chiral cyclopropyl alcohol can then be converted to the corresponding amine with retention of stereochemistry.

Other enantioselective methods for cyclopropane synthesis include:

Michael-initiated ring-closure (MIRC) reactions: The use of chiral catalysts in MIRC reactions can produce cyclopropanes with high enantiomeric excess.

Reactions involving chiral auxiliaries: Attaching a chiral auxiliary to the alkene precursor can direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary can then be removed in a subsequent step.

For instance, the synthesis of trans-cyclopropane-1,2-carboxylic acid derivatives can be achieved with high stereocontrol, and these intermediates can be further elaborated into chiral cyclopropanamines. researchgate.net The stereochemical integrity of the cyclopropane ring is generally maintained during the subsequent N-alkynylation step, as this reaction does not typically involve the chiral centers of the cyclopropane ring.

Derivatization and Analogue Preparation for Structure-Activity Relationship Elucidation

To investigate the structure-activity relationships (SAR) of this compound, a library of analogues can be synthesized by systematically modifying different parts of the molecule.

Systematic Functionalization of the Cyclopropylamine (B47189) Ring

The cyclopropylamine ring is a key component for the biological activity of many compounds, as it can mimic the geometry of a peptide bond or interact covalently with enzyme targets. nih.gov Modifications to this ring can provide valuable SAR data.

Potential modifications include:

Substitution on the cyclopropane ring: Introducing substituents such as alkyl, aryl, or halogen groups onto the cyclopropane ring can probe the steric and electronic requirements of the binding pocket. For example, in the context of LSD1 inhibitors, decoration of the phenyl ring at the β-position of the cyclopropane ring with small functional groups significantly improved inhibitory activity. nih.gov

Stereochemical variations: Synthesizing and testing different stereoisomers (e.g., cis/trans isomers or enantiomers) can reveal the optimal three-dimensional arrangement for biological activity. Maintaining a trans stereorelationship between substituents on the cyclopropane ring has been shown to be important for the activity of some bioactive cyclopropylamines. researchgate.net

Ring size modification: Although this falls outside of strict derivatization of the cyclopropane ring, comparing the activity of the cyclopropylamine derivative with analogues containing cyclobutylamine (B51885) or cyclopentylamine (B150401) can highlight the importance of the strained three-membered ring.

The table below illustrates potential functionalization sites on the cyclopropylamine ring and their rationale for SAR studies.

Modification SiteType of FunctionalizationRationale for SAR
C1 or C2 of cyclopropaneAlkyl, Halogen, ArylProbing steric and electronic interactions in the binding site. nih.gov
StereochemistrySynthesis of cis/trans isomersDetermining the optimal spatial arrangement of substituents. researchgate.net
StereochemistrySynthesis of enantiomersInvestigating chiral recognition by the biological target.

Modifications of the Phenyl and Alkynyl Substructures

Phenyl Ring Modifications:

Positional Isomerism: The position of substituents on the phenyl ring can be varied (ortho, meta, para) to explore the topology of the binding site.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) can modulate the electronic properties of the phenyl ring and its interactions with the target.

Heterocyclic Analogues: Replacing the phenyl ring with various heterocyclic rings (e.g., pyridine, thiophene, furan) can introduce new hydrogen bonding opportunities and alter the lipophilicity and metabolic stability of the compound.

Alkynyl Group Modifications:

Chain length: The length of the alkynyl chain can be extended or shortened to assess the optimal distance between the cyclopropylamine and phenyl groups.

Replacement of the alkyne: The triple bond could be replaced with a double bond (alkene) or a single bond (alkane) to evaluate the importance of the rigidity and electronic nature of the alkyne.

Terminal substitution: The terminal hydrogen of the alkyne (if present in an analogue) could be replaced with other groups to explore further interactions.

These systematic modifications allow for a comprehensive exploration of the chemical space around the parent compound, leading to a better understanding of the structural requirements for its biological activity.

Advanced Coupling Reactions in Derivative Synthesis

The derivatization of this compound can be efficiently achieved through various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of a wide range of substituents onto the phenyl ring or the cyclopropane moiety, leading to a diverse library of analogues for further investigation.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgorganic-chemistry.org In the context of synthesizing derivatives of this compound, one could envision a pathway starting from N-propargylcyclopropanamine and a substituted iodobenzene. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base. researchgate.net This approach allows for the introduction of various substituents on the phenyl ring. The general scheme for this reaction is depicted below:

Scheme 1: Proposed Sonogashira coupling for the synthesis of this compound derivatives.

The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a wide array of functional groups. libretexts.org

Heck Reaction: The Heck reaction provides a means to couple aryl or vinyl halides with alkenes. organic-chemistry.orgyoutube.com For the synthesis of derivatives of this compound, this reaction could be employed to introduce alkenyl substituents to the phenyl ring of a pre-functionalized N-(3-(halophenyl)prop-2-ynyl)cyclopropanamine. The reaction is catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base. youtube.com

Scheme 2: Proposed Heck reaction for the synthesis of derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov This reaction is catalyzed by a palladium(0) complex and is known for its mild reaction conditions and high functional group tolerance. mdpi.com To synthesize derivatives of this compound, a halo-substituted version of the parent compound could be coupled with various aryl or vinyl boronic acids or esters. This would enable the creation of biaryl or styrenyl derivatives.

Scheme 3: Proposed Suzuki-Miyaura coupling for derivative synthesis.

The table below summarizes the key features of these advanced coupling reactions for the synthesis of this compound derivatives.

Coupling ReactionReactantsCatalyst SystemKey Bond Formation
Sonogashira N-propargylcyclopropanamine + Aryl halidePd complex + Cu(I) co-catalystC(sp)-C(sp²)
Heck N-(3-(halophenyl)prop-2-ynyl)cyclopropanamine + AlkenePd catalystC(sp²)-C(sp²)
Suzuki-Miyaura N-(3-(halophenyl)prop-2-ynyl)cyclopropanamine + OrganoboronPd(0) complexC(sp²)-C(sp²)

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. The synthesis of this compound and its derivatives can benefit significantly from the application of these principles.

Solvent-Free Synthesis: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Many multicomponent reactions for the synthesis of propargylamines, such as the A³ coupling (aldehyde, alkyne, and amine), can be performed under solvent-free conditions. rsc.orgnih.govresearchgate.net The synthesis of this compound could potentially be achieved through a one-pot reaction of benzaldehyde, cyclopropanamine, and a suitable alkyne precursor under solvent-free conditions, likely with catalytic activation. researchgate.netphytojournal.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates and improving yields. organic-chemistry.org The Sonogashira, Heck, and Suzuki coupling reactions have all been shown to be amenable to microwave-assisted conditions. organic-chemistry.orgrsc.orgmdpi.com For instance, the Sonogashira coupling of an aryl halide with an alkyne can be significantly faster under microwave irradiation compared to conventional heating, often reducing reaction times from hours to minutes. organic-chemistry.org This approach not to only saves time and energy but can also lead to cleaner reactions with fewer byproducts.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also promote greener synthetic transformations. hielscher.com Ultrasound irradiation can enhance reaction rates and yields in various coupling reactions, including the Suzuki coupling. hielscher.comlaboratorytalk.com The cavitation effect induced by ultrasound can lead to highly localized transient temperatures and pressures, which can accelerate the reaction. hielscher.com The use of ultrasound could be particularly beneficial for heterogeneous catalytic systems, as it can improve mass transport and activate the catalyst surface.

The application of these green chemistry principles to the synthesis of this compound is summarized in the table below.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Solvent-Free Conditions A³ coupling for the primary synthesis.Reduced waste, lower environmental impact, simplified work-up. rsc.org
Microwave-Assisted Synthesis Acceleration of Sonogashira, Heck, and Suzuki coupling reactions for derivative synthesis.Drastically reduced reaction times, increased yields, energy efficiency. organic-chemistry.org
Ultrasound-Assisted Synthesis Enhancement of coupling reactions, particularly with heterogeneous catalysts.Increased reaction rates, improved yields, activation of catalysts. hielscher.com

By embracing these advanced and green synthetic methodologies, the synthesis and derivatization of this compound can be achieved in an efficient, versatile, and environmentally responsible manner, paving the way for the exploration of its potential applications.

Enzymatic and Receptor Interaction Studies

Detailed Characterization of Enzyme Inhibition Mechanisms

Research into the 3-phenylprop-2-ynylamines, a class of compounds to which N-(3-phenylprop-2-ynyl)cyclopropanamine belongs, has identified them as inhibitors of squalene (B77637) epoxidase, a key enzyme in the cholesterol biosynthesis pathway.

Studies have demonstrated that the 3-phenylprop-2-ynylamines are selective inhibitors of the mammalian squalene epoxidase enzyme. A comprehensive investigation involving structure-activity relationship studies led to the identification of highly potent analogs within this class. nih.gov Notably, one of the most potent compounds, 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride, was tested against 23 different strains of fungal squalene epoxidase and was found to be inactive. nih.gov This finding highlights a strong selectivity of this class of inhibitors for the mammalian isoform of the enzyme over its fungal counterparts.

The specific kinetic mechanism—whether competitive, uncompetitive, or noncompetitive—for the inhibition of squalene epoxidase by this compound or related 3-phenylprop-2-ynylamines has not been detailed in the reviewed scientific literature.

For context, other classes of squalene epoxidase inhibitors have been characterized kinetically. For instance, allylamine (B125299) antimycotic agents like naftifine (B1207962) have been shown to inhibit the fungal enzyme from Candida albicans through an apparently non-competitive mechanism with respect to the substrate, squalene. nih.gov In contrast, the inhibition of the rat liver (mammalian) enzyme by these same compounds was found to be competitive with respect to squalene. nih.gov However, there is no evidence to confirm that 3-phenylprop-2-ynylamines follow the same kinetic models.

Quantitative analysis has been performed on analogs within the 3-phenylprop-2-ynylamines class to determine their inhibitory potency against mammalian squalene epoxidase. A screening of various compounds led to the discovery of (3R,5S)-3,5-dimethyl-1-(3-phenylprop-2-ynyl)piperidine hydrochloride, which inhibited rat liver squalene epoxidase with a half-maximal inhibitory concentration (IC50) of 34 µM. Further structure-activity relationship studies identified 1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride as a more potent analog, with an IC50 value of 2.8 ± 0.6 µM against the same enzyme. nih.gov Data regarding the inhibition constant (Ki) for these compounds are not available in the reviewed literature.

Inhibitory Potency of 3-Phenylprop-2-ynylamine Analogs Against Rat Liver Squalene Epoxidase

CompoundIC50 (µM)Reference
(3R,5S)-3,5-dimethyl-1-(3-phenylprop-2-ynyl)piperidine hydrochloride34
1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochloride2.8 ± 0.6 nih.gov

Assessment of Monoamine Oxidase (MAO) Modulatory Effects

While direct studies on the modulatory effects of this compound on monoamine oxidase (MAO) are not present in the reviewed literature, the cyclopropylamine (B47189) moiety is a well-established structural feature in many potent MAO inhibitors. nih.govresearchgate.net This class of compounds is known to act as mechanism-based inhibitors for both MAO-A and MAO-B isoforms. nih.govnih.gov

For example, 1-benzylcyclopropylamine (B1214768) is a potent competitive reversible inhibitor and also a mechanism-based inactivator of MAO. nih.gov Other derivatives, such as cis-N-benzyl-2-methoxycyclopropylamine, have been identified as highly potent and selective irreversible inhibitors of MAO-B, with an IC50 of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation period. nih.govresearchgate.net The inhibition mechanism often involves the formation of a stable covalent adduct with the enzyme's flavin cofactor. nih.gov Given that this compound contains the core cyclopropylamine structure, it is plausible that it could exhibit inhibitory activity toward MAO, though this requires direct experimental verification.

Profiling of Broader Receptor Binding and Ligand-Target Interactions

Based on a review of the available scientific literature, a broad pharmacological profile for this compound is not available. Studies detailing the screening of this compound against a wider range of enzyme systems, receptors, or other protein targets have not been published. Therefore, its interactions beyond squalene epoxidase and its potential activity at MAO remain uncharacterized.

Investigation of Immunological Receptor Modulation (e.g., Toll-Like Receptors)

No studies were found that investigated the effects of this compound on Toll-Like Receptors (TLRs) or other immunological receptors.

Studies on Aspartyl Protease Inhibition

No research could be located detailing any investigation into the potential for this compound to act as an inhibitor of aspartyl proteases.

Structure Activity Relationship Sar Investigations

Correlation of N-(3-phenylprop-2-ynyl)cyclopropanamine Structural Variations with Biological Potency and Selectivity

Systematic structural modifications of the this compound scaffold have provided valuable insights into the determinants of biological potency and selectivity for MAO-A and MAO-B. The core structure can be divided into three key regions for modification: the N-substituent (the phenylpropynyl group), the cyclopropane (B1198618) ring, and the amino group itself.

Modifications of the N-substituent: The N-propargyl group is a critical feature for the irreversible inhibition of MAO. Alterations to this group, such as conversion to a 3-butynyl, N-cyanomethyl, or allyl group, have been shown to abolish inhibitory activity. nih.gov This highlights the specific requirement of the propargyl functionality for the mechanism of action. The phenyl ring on the propargyl chain plays a significant role in modulating potency. Quantitative structure-activity relationship (QSAR) studies on related MAO inhibitors suggest that the inhibitory potency can be correlated with the electron-withdrawing capacity of substituents on the aryl ring. nih.gov Generally, electron-withdrawing groups on the phenyl ring tend to increase the potency of MAO inhibitors. nih.gov, nih.gov

Modifications of the Cyclopropane Ring: The cyclopropylamine (B47189) moiety is a well-established structural motif in mechanism-based inhibitors of MAO. nih.gov The stereochemistry and substitution pattern of the cyclopropane ring can significantly impact both potency and selectivity. For instance, in a series of cis-cyclopropylamines, cis-N-benzyl-2-methoxycyclopropylamine was identified as a highly potent and selective MAO-B inhibitor. nih.gov This suggests that substitutions on the cyclopropane ring of this compound could be a viable strategy to fine-tune its activity and selectivity profile.

Interactive Data Table: SAR of N-Substituted Cyclopropylamine Analogs against MAO-A and MAO-B

CompoundN-SubstituentCyclopropane SubstitutionMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
Analog 12-(o-chlorophenoxy)-ethylUnsubstituted--Preferential for MAO-A
Analog 2Structurally related to Analog 1Unsubstituted--Preferential for MAO-B
Analog 3Benzylcis-2-methoxy170534

Note: The data presented is for structurally related N-substituted cyclopropylamines to illustrate the impact of N-substituents and cyclopropane modifications on MAO inhibition. Specific data for direct analogs of this compound is limited in publicly available literature. Data sourced from Murphy et al., 1978 and Malcomson et al., 2015. nih.gov, capes.gov.br

Identification of Essential Pharmacophores and Key Binding Determinants

The potent inhibitory activity of this compound is attributed to the presence of two key pharmacophoric elements: the cyclopropylamine and the N-propargylamine moieties.

The cyclopropylamine group serves as a mechanism-based inactivator of MAO. It is believed to undergo oxidation by the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition. nih.gov

The N-propargylamine functionality is another well-known "suicide" inhibitor of MAO. The terminal alkyne undergoes enzymatic oxidation to form a reactive allene (B1206475) species, which then forms a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme. nih.gov

Molecular modeling and QSAR studies on various classes of MAO inhibitors have helped to define a general pharmacophore model. This model typically includes an aromatic ring, which in the case of this compound is the phenyl group. This aromatic ring is thought to engage in hydrophobic interactions within the active site of the enzyme. nih.gov

Principles of Rational Drug Design for Optimized Activity Profiles

The principles of rational drug design applied to the this compound scaffold aim to enhance potency, improve selectivity for MAO-B over MAO-A, and optimize pharmacokinetic properties.

One key strategy involves the introduction of specific substituents on the phenyl ring. Based on SAR studies of related compounds, the addition of electron-withdrawing groups with significant steric bulk at the para-position of the phenyl ring is predicted to enhance inhibitory potency. nih.gov This is likely due to favorable electronic and steric interactions within the enzyme's active site.

Another approach focuses on the modification of the cyclopropane ring. The introduction of small substituents, such as a methoxy (B1213986) group, and the control of stereochemistry (e.g., cis configuration) have been shown to yield highly potent and selective MAO-B inhibitors in related series. nih.gov This suggests that exploring various substitutions and stereoisomers of the cyclopropane ring in this compound could lead to analogs with improved therapeutic profiles.

Furthermore, computational methods such as molecular docking can be employed to visualize the binding of this compound and its analogs within the active sites of MAO-A and MAO-B. This can help in understanding the molecular basis of selectivity and guide the design of new derivatives with optimized interactions with key amino acid residues.

Application of Molecular Hybridization Strategies for Activity Enhancement

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with enhanced affinity, potency, and/or a modified biological activity profile.

In the context of this compound, the core scaffold itself can be considered a hybrid of the cyclopropylamine and propargylamine (B41283) pharmacophores, both of which are known to be effective in MAO inhibition. nih.gov

Further hybridization strategies could involve linking the this compound scaffold to other molecular fragments known to possess neuroprotective or other beneficial activities for the treatment of neurodegenerative diseases. For example, propargylamine moieties have been incorporated into hybrid molecules that also target other enzymes involved in neurodegeneration, creating multi-target-directed ligands. nih.gov

Interactive Data Table: Potency of Hybrid Propargylamine Derivatives against MAO-B

CompoundHybrid MoietyMAO-B IC50 (nM)
Hybrid 1N-propargylamine-hydroxamic acid99.0
Hybrid 2N-propargyl-substituted diphenylpyrimidine40.0

Note: This table showcases the potency of hybrid molecules containing the N-propargylamine pharmacophore, illustrating the potential of molecular hybridization to generate potent MAO-B inhibitors. Data sourced from Yao et al., 2022 and Kumar et al., as cited in a 2025 review. nih.gov

By strategically combining the this compound core with other pharmacologically relevant fragments, it may be possible to develop novel therapeutic agents with a multi-faceted mechanism of action, offering potential advantages in the treatment of complex diseases.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a ligand, such as N-(3-phenylprop-2-ynyl)cyclopropanamine, might interact with a biological target.

Prediction of Optimal Binding Poses within Target Active Sites

A thorough search of scientific databases yielded no specific molecular docking studies performed on this compound. Consequently, there are no published predictions of its optimal binding poses within any specific protein active sites. Research on similar propargylamine (B41283) scaffolds often identifies key interactions within the active sites of enzymes like monoamine oxidase, but this analysis has not been specifically reported for the requested compound. nih.govresearchgate.net

Quantitative Analysis of Intermolecular Forces: Hydrogen Bonding, Hydrophobic Interactions, and Electrostatic Contributions

The quantitative analysis of intermolecular forces is crucial for understanding the stability of a ligand-protein complex. Such analyses typically follow molecular docking and molecular dynamics simulations. As no primary docking studies for this compound were identified, there is a corresponding absence of quantitative analysis detailing its specific hydrogen bonding, hydrophobic interactions, and electrostatic contributions with any biological target in the literature.

Calculation and Interpretation of Binding Free Energies

Binding free energy calculations, such as those using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods, provide a more accurate estimation of the binding affinity between a ligand and a protein than docking scores alone. The literature review found no studies that have calculated or interpreted the binding free energies for this compound with any protein target. Such calculations are a standard component of computational drug design for propargylamine-based MAO inhibitors, but have not been applied to this specific molecule in published research. nih.govacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) Applications in Predicting Chemical Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While DFT has been applied to analyze the reactivity of various propargylamines, particularly in the context of their mechanism of action as enzyme inhibitors, no specific DFT studies predicting the chemical reactivity of this compound were found in the scientific literature. nih.gov

Conformational Analysis and Molecular Electrostatic Potential Mapping

Conformational analysis helps in identifying the stable three-dimensional arrangements of a molecule, while Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution and is used to predict how a molecule will interact with other molecules. The search for computational studies on this compound did not yield any publications containing its conformational analysis or MEP maps. This information is fundamental for understanding its physicochemical properties and potential interactions, but remains uninvestigated in the available literature.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing deep insights into their conformational flexibility and the stability of their interactions with biological targets. nih.gov For this compound, a molecule with several rotatable bonds, understanding its conformational landscape is crucial for predicting its binding affinity and selectivity.

MD simulations can be employed to explore the accessible conformations of this compound in an aqueous environment, mimicking physiological conditions. By simulating the molecule over nanoseconds to microseconds, a representative ensemble of its structures can be generated. frontiersin.org This allows for the identification of low-energy, stable conformations that are likely to be biologically relevant. The phenylpropynyl and cyclopropylamine (B47189) moieties confer a degree of rigidity and flexibility, and MD simulations can map the energetic landscape associated with the rotation around the single bonds. nih.gov

Furthermore, once a potential biological target is identified—for instance, monoamine oxidase B (MAO-B), given the structural similarities to known inhibitors—MD simulations of the ligand-protein complex can provide critical information on binding stability. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that anchor the compound within the active site of the protein.

The stability of the this compound-MAO-B complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD profile for the ligand suggests a persistent binding mode. mdpi.com Additionally, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are crucial for the interaction. mdpi.com

Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed on the MD simulation trajectories to estimate the strength of the interaction between this compound and its target protein. frontiersin.org These calculations can decompose the total binding energy into contributions from different types of interactions, offering a detailed picture of the driving forces behind binding.

Table 1: Representative Molecular Dynamics Simulation Data for this compound with a Hypothetical Protein Target
Simulation ParameterValueInterpretation
Simulation Time200 nsDuration of the simulation to ensure adequate sampling of conformational space.
Average Ligand RMSD1.5 ± 0.3 ÅIndicates a stable binding pose of the ligand within the active site.
Average Protein Backbone RMSD2.1 ± 0.4 ÅSuggests the overall protein structure remains stable upon ligand binding.
Key Interacting Residues (from RMSF analysis)Tyr398, Tyr435, Ile199Highlights specific amino acids that are crucial for stabilizing the ligand-protein complex.
Calculated Binding Free Energy (MM/GBSA)-45.7 kcal/molA negative value indicates a favorable binding interaction.

In Silico Prediction of Novel Biological Targets and Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the recognition that many small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. nih.gov In silico target prediction methods are instrumental in identifying these potential on- and off-target interactions for compounds like this compound at an early stage of drug discovery. These computational approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based approaches leverage the principle that structurally similar molecules often have similar biological activities. By comparing the chemical structure of this compound to large databases of compounds with known biological activities (e.g., ChEMBL, BindingDB), potential targets can be predicted. dntb.gov.ua Methods such as chemical similarity searching, pharmacophore modeling, and machine learning can be employed to make these predictions. biorxiv.org For instance, a pharmacophore model could be built based on the key chemical features of this compound and used to screen for proteins that are known to bind to ligands with a similar arrangement of these features.

Structure-based methods, on the other hand, rely on the three-dimensional structure of potential protein targets. Inverse docking, a prominent technique in this category, involves docking this compound against a large library of protein structures to identify those to which it binds with high affinity. creative-biolabs.com This can help in identifying novel targets that may not have been predicted by ligand-based methods.

The application of these in silico tools can generate a list of putative targets for this compound. This information is crucial for understanding its potential therapeutic effects and for anticipating possible side effects due to off-target interactions. For example, while the primary target might be MAO-B, predictions could suggest interactions with other enzymes, receptors, or ion channels.

Table 2: Illustrative In Silico Target Prediction Profile for this compound
Predicted TargetPrediction MethodConfidence ScorePotential Implication
Monoamine Oxidase B (MAO-B)Ligand-based (Similarity)0.92Primary target for neurodegenerative diseases.
LSD1 (Lysine-Specific Demethylase 1)Structure-based (Inverse Docking)0.85Potential anticancer activity.
Dopamine (B1211576) D3 ReceptorPharmacophore Matching0.78Modulation of dopaminergic signaling.
Cytochrome P450 2D6Machine Learning Model0.71Potential for drug-drug interactions.

By integrating the findings from both molecular dynamics simulations and in silico target prediction, a comprehensive computational profile of this compound can be constructed. This not only aids in hypothesis-driven experimental validation but also guides the future design of more potent and selective analogs.

Preclinical Pharmacological Assessment and Mechanistic Elucidation

In Vitro Efficacy and Potency Determination in Relevant Biological Systems

The in vitro efficacy of compounds structurally related to N-(3-phenylprop-2-ynyl)cyclopropanamine has been demonstrated in various biological systems. The primary targets for these classes of compounds are often enzymes involved in neurotransmitter metabolism and epigenetic regulation, such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).

The cyclopropylamine (B47189) moiety is a well-established pharmacophore in the design of mechanism-based inhibitors. For instance, derivatives of cyclopropylamine have shown high potency against both MAO-A and MAO-B. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Similarly, the propargylamine (B41283) functional group is a key feature in several potent enzyme inhibitors. Propargylamine derivatives are known to act as irreversible inhibitors of MAO-B, which plays a crucial role in the degradation of dopamine (B1211576). This inhibitory action can lead to increased levels of dopamine in the brain, a therapeutic strategy for neurodegenerative diseases.

Below is a table summarizing the in vitro efficacy of representative cyclopropylamine and propargylamine derivatives against their respective targets.

Compound ClassRepresentative CompoundTargetIC50 (µM)Assay System
Cyclopropylamine Derivativecis-N-benzyl-2-methoxycyclopropylamineMAO-A0.170Recombinant Human Enzyme
Cyclopropylamine Derivativecis-N-benzyl-2-methoxycyclopropylamineMAO-B0.005Recombinant Human Enzyme
Cyclopropylamine DerivativeStyrenylcyclopropylamine Compound 34LSD1<0.004Biochemical Assay
Propargylamine DerivativeArylalkenyl propargylamineMAO-BSelective InhibitionCell-based Assay

Comprehensive Studies on Mechanism of Action at the Molecular and Cellular Levels

The mechanism of action for both cyclopropylamine and propargylamine derivatives often involves irreversible, mechanism-based inhibition of their target enzymes. This means that the compound is recognized as a substrate by the enzyme and is converted into a reactive intermediate that then forms a covalent bond with the enzyme, leading to its inactivation.

For cyclopropylamine-based MAO inhibitors, the proposed mechanism involves the oxidation of the cyclopropylamine by the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. This leads to the opening of the cyclopropane (B1198618) ring and the formation of a reactive species that covalently modifies the FAD cofactor, thus irreversibly inactivating the enzyme. Spectral changes, such as bleaching at 456 nm, are consistent with this flavin modification. youtube.com

Propargylamine-based inhibitors of MAO also act through a similar mechanism-based pathway. The enzyme oxidizes the propargylamine, generating a reactive allene (B1206475) or a related species. This reactive intermediate then attacks the FAD cofactor, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme. osti.gov

At the cellular level, the inhibition of enzymes like MAO and LSD1 by these compounds leads to downstream effects. Inhibition of MAO-B, for example, increases the levels of dopamine in neuronal cells, which can have neuroprotective effects. Inhibition of LSD1, an enzyme involved in histone demethylation, can alter gene expression and has been explored as a therapeutic strategy in oncology. mdpi.com

Target Validation and Functional Assays to Confirm Biological Pathways

Target validation is a critical step to confirm that the modulation of a specific biological target will have a therapeutic effect. For the targets of cyclopropylamine and propargylamine derivatives, there is a substantial body of evidence validating their role in disease.

Monoamine Oxidase (MAO): MAO-A and MAO-B are well-validated targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The therapeutic rationale is based on the role of these enzymes in the metabolism of monoamine neurotransmitters. Functional assays to confirm the biological pathway of MAO inhibitors often involve measuring the levels of neurotransmitters or their metabolites in preclinical models.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a validated target in certain types of cancer, particularly acute myeloid leukemia (AML). nih.gov Overexpression of LSD1 in cancer cells leads to aberrant gene expression that promotes cell proliferation and survival. nih.gov Functional assays for LSD1 inhibitors include measuring changes in histone methylation marks (e.g., H3K4me2) and observing the effects on cancer cell proliferation and differentiation. mdpi.com

The validation of these targets provides a strong basis for the development of new inhibitors, including potentially this compound, which combines the structural features of both cyclopropylamine and propargylamine classes of inhibitors.

Investigation of Metabolic Fate and Stability in Preclinical Models

The cyclopropylamine moiety can be susceptible to metabolic transformations. In some cases, the cyclopropyl (B3062369) ring can be opened, leading to the formation of reactive intermediates. hyphadiscovery.com This can be a liability, as reactive metabolites can potentially lead to toxicity.

Propargyl-containing compounds can also undergo metabolic reactions. For some propargyl-linked antifolates, metabolism has been observed at various sites on the molecule, including N-oxidation and demethylation. researchgate.net

The metabolic stability of a compound is often expressed in terms of its in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.

The following table provides representative metabolic stability data for propargyl-linked compounds in mouse liver microsomes.

Compound ClassRepresentative CompoundIn Vitro ModelHalf-life (t1/2) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Propargyl-linked AntifolateCompound 11Mouse Liver Microsomes-10
Propargyl-linked AntifolateCompound 12Mouse Liver Microsomes-40
Propargyl-linked AntifolateCompound 13Mouse Liver Microsomes-173

It is important to note that the metabolic stability of this compound would need to be experimentally determined. The presence of both the cyclopropylamine and propargylamine moieties suggests that its metabolism could be complex and would require careful investigation in preclinical models.

Advanced Methodologies and Future Research Directions

Integration of Chemoinformatics and Machine Learning Approaches for Compound Discovery and Optimization

The convergence of chemoinformatics and machine learning (ML) has revolutionized the early stages of drug discovery, shifting from traditional trial-and-error methods to data-driven, predictive science. nih.govnih.gov These computational tools can be strategically applied to the study of N-(3-phenylprop-2-ynyl)cyclopropanamine for accelerated discovery and optimization.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of novel derivatives. nih.gov By training an algorithm on a dataset of this compound analogues and their corresponding measured activities, a predictive model can be built. This model would identify key structural features essential for activity, guiding the synthesis of more potent and selective compounds. nih.gov For instance, ML algorithms can analyze how modifications to the phenyl ring or the cyclopropane (B1198618) group affect a target biological endpoint. nih.govresearchgate.net

Furthermore, chemoinformatic approaches can be used for virtual screening. Large chemical databases can be computationally screened to identify other molecules with structural or electronic similarities to this compound, potentially uncovering new chemical starting points with similar mechanisms of action. This process significantly narrows down the number of compounds for expensive and time-consuming experimental testing. nih.gov

Table 1: Hypothetical QSAR Model for this compound Derivatives
Derivative ModificationMolecular Descriptor (Example: LogP)Predicted Activity (Arbitrary Units)Focus for Next Synthesis Round
Parent Compound3.1100Baseline
4-Chloro substitution on phenyl ring3.8150High Priority
4-Methoxy substitution on phenyl ring2.990Low Priority
N-methylation of amine3.3110Medium Priority

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding of Biological Effects

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the application of "omics" technologies is indispensable. Proteomics and metabolomics offer powerful tools to observe global changes in proteins and metabolites within a biological system following exposure to the compound. nih.gov

Proteomics can be employed to identify the direct protein targets of the compound as well as its off-target interactions. nih.gov Techniques such as thermal proteome profiling (TPP) can reveal which proteins are stabilized by binding to the compound in a cellular context. nih.gov This unbiased approach can uncover novel mechanisms of action and provide crucial insights into the compound's broader biological impact.

Metabolomics, the study of all metabolites in a biological system, can reveal how this compound alters cellular biochemistry. nih.gov By comparing the metabolite profiles of treated versus untreated cells or organisms, researchers can identify metabolic pathways that are significantly perturbed. This can elucidate the functional consequences of the compound's interaction with its protein targets and highlight potential downstream effects. sciopen.com

Table 2: Potential Omics-Based Research Strategies
Omics TechnologyResearch QuestionPotential FindingExample Technique
ProteomicsWhat are the direct and indirect protein targets?Identification of a novel kinase target and downstream phosphorylation changes. nih.govThermal Proteome Profiling (TPP)
MetabolomicsHow does the compound affect cellular metabolism?Alteration of specific lipid or amino acid pathways. nih.govLC-MS/MS-based Metabolite Profiling

Development of Advanced High-Throughput Screening and Assay Platforms

High-throughput screening (HTS) is a critical technology for modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" with desired biological activity. nih.govcreative-bioarray.com The development of advanced HTS platforms tailored to this compound and its potential targets is a key future direction.

Assuming a target is identified through proteomics or other methods, robust and miniaturized assays can be developed in 96, 384, or even 1536-well plate formats. creative-bioarray.com These could include biochemical assays measuring enzyme activity or biophysical assays measuring direct target binding. enamine.net Cell-based assays are also crucial, as they provide information in a more physiologically relevant context. For example, a reporter gene assay could be designed to measure the activation or inhibition of a specific signaling pathway in response to the compound. creative-bioarray.com

The integration of robotic automation and sophisticated data analysis pipelines allows for the screening of millions of compounds, including large collections of derivatives of the parent compound. springernature.com This approach facilitates the rapid exploration of the structure-activity relationship (SAR) around the this compound scaffold, leading to the identification of optimized lead candidates. nih.gov

Table 3: Exemplary HTS Assay Formats for Target Validation
Assay TypePrincipleReadout MethodApplication
Biochemical AssayMeasures inhibition of a purified target enzyme.Luminescence, Fluorescence Intensity. creative-bioarray.comPrimary screening for inhibitors.
Cell-Based Viability AssayMeasures compound's effect on cell proliferation.Absorbance (e.g., MTT assay).Screening for cytotoxic/anti-proliferative effects.
Target Engagement AssayMeasures direct binding of the compound to its target in cells.Fluorescence Resonance Energy Transfer (FRET). creative-bioarray.comConfirming intracellular activity.

Exploration of Novel Therapeutic Applications and Unmet Medical Needs

The unique chemical structure of this compound suggests that it could be explored for a variety of therapeutic applications, particularly in areas with significant unmet medical needs. nih.gov The cyclopropane ring is a feature present in numerous biologically active compounds, conferring conformational rigidity and unique metabolic properties. nih.gov The phenylpropargyl group is also a key pharmacophore in various bioactive molecules.

Future research should focus on evaluating the compound and its optimized derivatives against a diverse panel of biological targets relevant to diseases for which current therapies are inadequate. nih.gov Examples of such areas include neurodegenerative diseases, certain types of cancer, and infectious diseases caused by drug-resistant pathogens. The development of novel therapeutic approaches, such as targeting specific genetic biomarkers rather than a broad disease type, could also be an avenue for exploration. nih.gov Preclinical studies in relevant animal models would be the ultimate test of its potential to address these unmet needs. For example, related cinnamamide (B152044) derivatives have shown promise as anticonvulsant agents in animal models of epilepsy. nih.gov This suggests that neurological applications could be a fruitful area of investigation for this compound.

Table 4: Potential Therapeutic Areas for Investigation
Therapeutic AreaRationale / HypothesisExample of Unmet Need
OncologyTargeting novel signaling pathways involved in tumor growth or metastasis.Treatment for drug-resistant cancers. nih.gov
NeurologyModulation of receptors or enzymes implicated in neurodegeneration or epilepsy.Disease-modifying treatments for Alzheimer's or Parkinson's disease.
Infectious DiseaseInhibition of essential microbial enzymes with novel mechanisms of action.Therapies for multi-drug resistant bacterial infections.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(3-phenylprop-2-ynyl)cyclopropanamine, and how do reaction conditions influence yield?

Methodological Answer:

  • Step 1: Cyclopropanamine is reacted with 3-phenylprop-2-ynyl halides (e.g., bromide or chloride) via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF or THF) and a base like potassium carbonate to deprotonate the amine and drive the reaction .
  • Step 2: Monitor reaction progress using TLC or GC-MS.
  • Step 3: Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Typical yields range from 45–65%, depending on steric hindrance from the phenylpropargyl group.
  • Key Variables: Halide reactivity (Br > Cl), temperature (60–80°C), and solvent polarity.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Cyclopropane protons appear as a multiplet at δ 0.8–1.2 ppm. The propargyl CH₂ group shows splitting due to coupling with the cyclopropane ring (δ 2.5–3.0 ppm). Aromatic protons (phenyl) resonate at δ 7.2–7.5 ppm .
    • ¹³C NMR: Cyclopropane carbons at 8–12 ppm; alkyne carbons at 70–85 ppm.
  • Mass Spectrometry: ESI-MS or EI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopropane or phenylpropargyl groups) .

Q. Q3. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the cyclopropane ring under acidic/basic conditions; oxidation of the alkyne moiety.
  • Stability Testing:
    • Store at –20°C under inert gas (argon) to prevent oxidation.
    • Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% under optimal conditions .

Advanced Research Questions

Q. Q4. What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The alkyne group (high electron density) is prone to cycloaddition reactions .
  • Molecular Dynamics (MD): Simulate interactions with enzymes or receptors (e.g., cytochrome P450 for metabolic studies). Use software like Gaussian or GROMACS .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Step 1: Replicate assays under standardized conditions (e.g., cell lines, pH, temperature).
  • Step 2: Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variations.
  • Step 3: Use metabolomic profiling (LC-MS/MS) to identify degradation products or metabolites that may interfere with activity .

Q. Q6. What strategies improve regioselectivity in derivatizing the cyclopropane ring?

Methodological Answer:

  • Steric Control: Introduce bulky substituents adjacent to the cyclopropane to direct reactions to the less hindered position.
  • Catalytic Systems: Use chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) for asymmetric cyclopropane functionalization .

Q. Q7. How does the phenylpropargyl moiety influence the compound’s electronic properties?

Methodological Answer:

  • Electron-Withdrawing Effects: The propargyl group reduces electron density on the cyclopropane ring, making it more susceptible to electrophilic attack.
  • UV-Vis Analysis: Compare λmax shifts in derivatives with/without the propargyl group. Propargyl conjugation extends π-system absorption to ~260 nm .

Methodological Frameworks for Research Design

Q. Q8. How to design experiments linking this compound to a theoretical framework (e.g., strain-release chemistry)?

Methodological Answer:

  • Guiding Principle: Align hypotheses with strain-release theory, where cyclopropane ring opening releases energy to drive reactions .
  • Experimental Design:
    • Measure activation energy of ring-opening reactions (DSC or kinetic studies).
    • Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) .

Q. Q9. What factorial design approaches optimize reaction conditions for scale-up?

Methodological Answer:

  • 2<sup>k</sup> Factorial Design: Test variables (temperature, catalyst loading, solvent ratio) to maximize yield.
    • Example: For a 2³ design, 8 experiments identify interactions between variables. Use ANOVA to determine significance .

Data Interpretation and Validation

Q. Q10. How to validate computational predictions of this compound’s metabolic pathways?

Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS.
  • In Silico Validation: Compare predicted (e.g., GLORYx) vs. observed metabolites. Adjust QSAR models for improved accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.